

Spectroscopic Profile of 2-Ethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethylbenzaldehyde**

Cat. No.: **B125284**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) spectral data for **2-Ethylbenzaldehyde** ($C_9H_{10}O$). The information presented herein is intended to support research, quality control, and development activities where this aromatic aldehyde is utilized.

Spectral Data

The following sections summarize the key spectral data obtained from standard analytical techniques.

Mass Spectrometry (Electron Ionization)

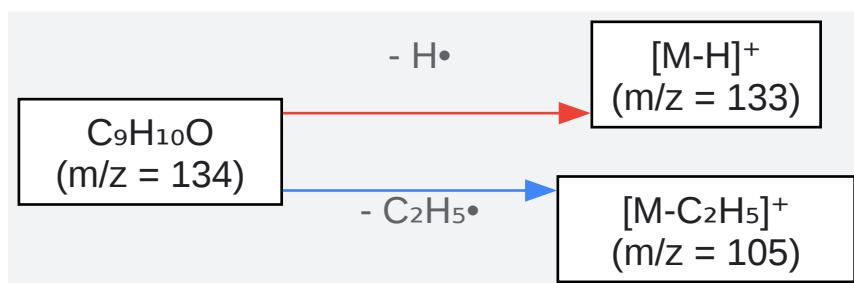
Mass spectrometry of **2-Ethylbenzaldehyde**, typically performed using gas chromatography as an introduction method (GC-MS), reveals a distinct fragmentation pattern upon electron ionization. The data indicates a molecular weight of 134.18 g/mol .^[1] The primary mass spectral peaks are detailed in Table 1.

Table 1: Key Mass Spectrometry (EI) Data for **2-Ethylbenzaldehyde**

Property	Value	Source
Molecular Formula	$C_9H_{10}O$	[2]
Molecular Weight	134.1751 g/mol	[2]
m/z Top Peak	133	[3]
m/z 2nd Highest Peak	134 (Molecular Ion)	[3]
m/z 3rd Highest Peak	105	[3]

m/z: mass-to-charge ratio

The fragmentation of **2-Ethylbenzaldehyde** is initiated by the ionization of the molecule. The molecular ion ($[M]^+$) is observed at m/z 134. The base peak at m/z 133 results from the loss of a hydrogen atom, likely from the aldehyde group, to form a stable acylium ion. The peak at m/z 105 is attributed to the loss of an ethyl group.



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Caption: Fragmentation pathway of **2-Ethylbenzaldehyde** in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethylbenzaldehyde** is characterized by absorptions corresponding to its key functional groups: the aromatic ring, the aldehyde, and the ethyl substituent. A commercial source confirms that the infrared spectrum of their **2-Ethylbenzaldehyde** conforms to the expected structure.[4] Key IR absorption bands are summarized in Table 2.

Table 2: Characteristic Infrared Absorption Bands for **2-Ethylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3000	Medium	Aromatic C-H stretch
~2970-2850	Medium	Aliphatic C-H stretch (ethyl)
~2880-2650	Weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1450	Medium	Aromatic C=C ring stretch

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, thin film).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of mass spectrometry and infrared spectral data for liquid aromatic aldehydes like **2-Ethylbenzaldehyde**.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the analysis of **2-Ethylbenzaldehyde** using GC-MS.

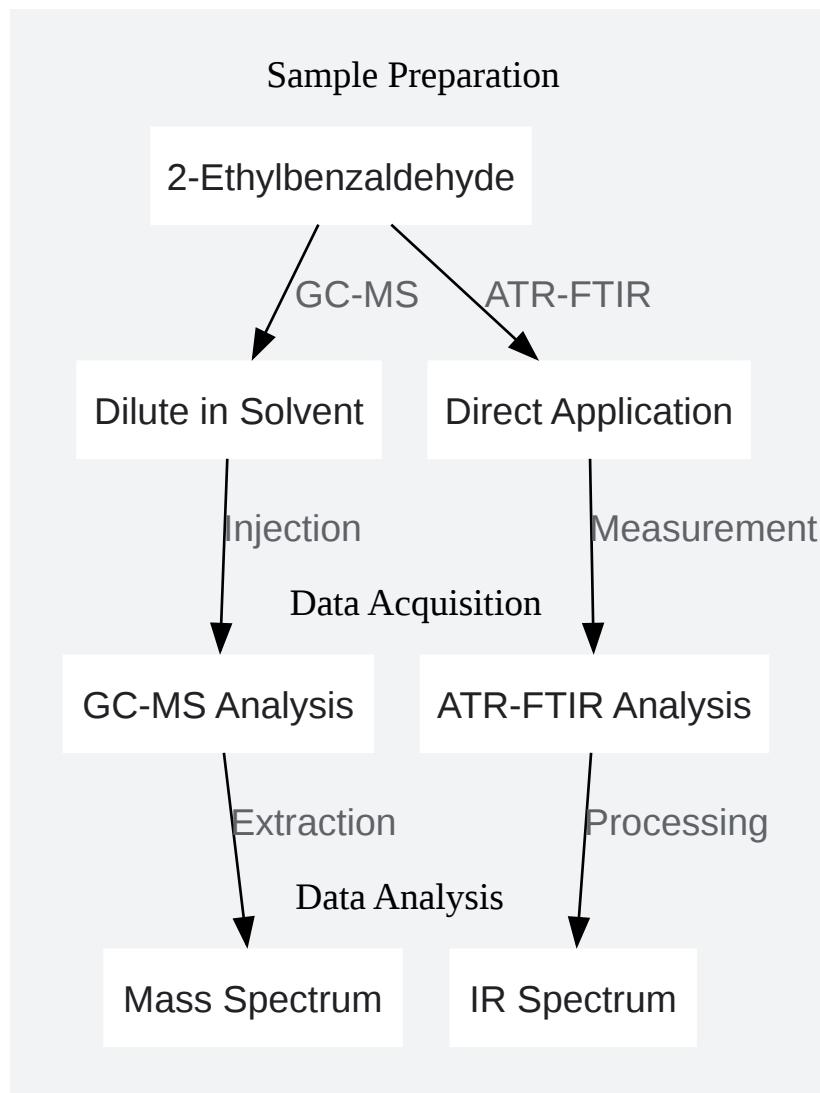
- Sample Preparation:
 - Prepare a dilute solution of **2-Ethylbenzaldehyde** (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.[\[5\]](#)
 - Transfer the solution to a standard GC autosampler vial.
- Instrumentation:
 - A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl polysiloxane) coupled to a mass spectrometer with an electron ionization (EI) source.[\[6\]](#)

- GC Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.[6]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI).[6]
 - Ionization Energy: 70 eV.[6]
 - Source Temperature: 230 °C.[6]
 - Mass Range: m/z 40-300.[5]
- Data Analysis:
 - The total ion chromatogram (TIC) is used to determine the retention time of **2-Ethylbenzaldehyde**.
 - The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation pattern.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a liquid sample like **2-Ethylbenzaldehyde**.

- Instrumentation:
 - A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.[\[6\]](#)
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of **2-Ethylbenzaldehyde** directly onto the ATR crystal.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Processing:
 - A background spectrum of the clean, empty ATR crystal is collected.
 - The sample spectrum is collected and ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.



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Caption: General workflow for spectral data acquisition.

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